
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide, commonly known as BTATM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been synthesized using various methods, and its application in scientific research has been explored extensively.
Scientific Research Applications
Synthetic Chemistry and Derivative Analysis
One of the primary applications involves the synthesis and analysis of bi-functional melamine derivatives. For example, Matsukawa et al. (1980) synthesized derivatives by displacing chlorine atoms of cyanuric chloride with methylamino and dimethylamino groups, leading to compounds that could undergo polycondensation reactions (Matsukawa et al., 1980). This research highlights the compound's utility in creating materials with specific chemical linkages and properties.
DNA Binding and Cytotoxicity
Compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide have been explored for their ability to intercalate into DNA, potentially offering applications in cancer therapy. Wakelin et al. (2003) synthesized bis(9-aminoacridine-4-carboxamides) that could bisintercalate into DNA, showing cytotoxicity for human leukemic cells, highlighting the potential for these compounds in developing new anticancer drugs (Wakelin et al., 2003).
Antibacterial Properties
Mekky and Sanad (2020) investigated novel bis(pyrazole-benzofuran) hybrids, showing potent antibacterial efficacies and biofilm inhibition activities. These findings suggest the compound's derivatives could be valuable in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Polymer Science
Research into polymers containing s-triazine rings and fluorene “cardo” groups, as synthesized by Sagar et al. (2001), demonstrates the applicability of such compounds in creating materials with specific thermal and solubility properties. These polymers were characterized by high thermal stability and solubility in various solvents, indicating their potential for advanced material applications (Sagar et al., 2001).
Future Directions
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-9/h9H,5-8H2,1-4H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJUCBWKFTEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

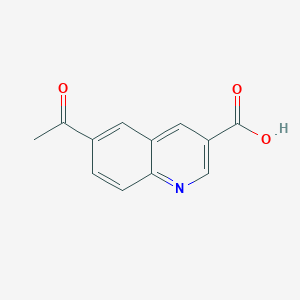
![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)
![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)
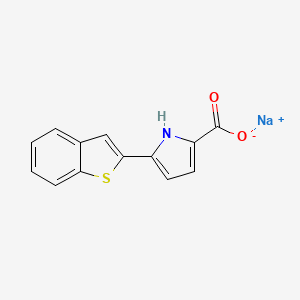
![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)
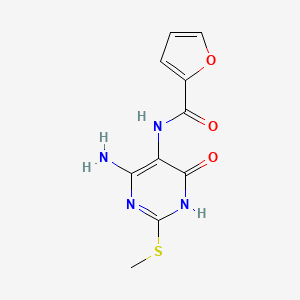
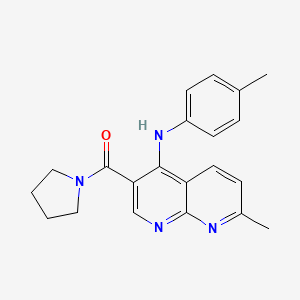

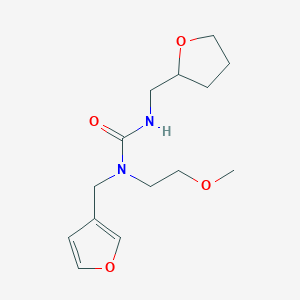
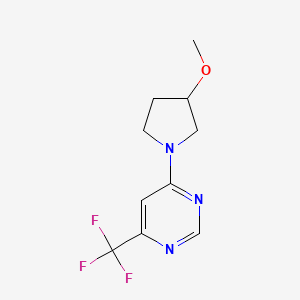
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)
![ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2466765.png)
